![molecular formula C17H14ClN3OS2 B2434637 N-(2-chlorobenzyl)-2-[(6-thien-2-ylpyridazin-3-yl)thio]acetamide CAS No. 872704-79-5](/img/structure/B2434637.png)
N-(2-chlorobenzyl)-2-[(6-thien-2-ylpyridazin-3-yl)thio]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-chlorobenzyl)-2-[(6-thien-2-ylpyridazin-3-yl)thio]acetamide, also known as TAK-659, is a small molecule inhibitor that has gained attention in the field of cancer research due to its potential therapeutic applications.
Scientific Research Applications
Discovery of Clinical Candidates
One study discusses the discovery of a clinical candidate, K-604, a potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT-1), demonstrating significant selectivity for human ACAT-1 over ACAT-2. This compound was identified for its enhanced aqueous solubility and oral absorption, suggesting its utility in treating diseases involving ACAT-1 overexpression (Shibuya et al., 2018).
Structure-Activity Relationships
Another study investigated the structure-activity relationships of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors. It aimed to improve metabolic stability by exploring various 6,5-heterocycles as alternatives to the benzothiazole ring, leading to the identification of compounds with similar in vitro potency and in vivo efficacy (Stec et al., 2011).
Analgesic Activity
Research on acetamide derivatives has shown their potential analgesic activities. Specific derivatives demonstrated significant decrease in acetic acid-induced writhing responses and increase in hot-plate and tail-clip latencies, indicating their potential as analgesic agents (Kaplancıklı et al., 2012).
Antibacterial Agents
The synthesis and characterization of novel acetamide derivatives containing quinoline linkage have been reported, showing significant in-vitro antibacterial activity against both Gram-positive and Gram-negative bacteria. This suggests their potential as new antibacterial agents (Bhoi et al., 2015).
Anticancer Drug Synthesis
A study on the synthesis and characterization of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide highlighted its anticancer activity confirmed by in silico modeling, targeting the VEGFr receptor. The compound's structure and molecular docking analysis suggest its utility as an anticancer drug (Sharma et al., 2018).
Anticancer Agents
Another research focused on synthesizing 5-methyl-4-phenyl thiazole derivatives as anticancer agents. Among these, certain compounds showed high selectivity and significant apoptosis percentage in A549 human lung adenocarcinoma cells, indicating their potential as anticancer agents (Evren et al., 2019).
properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-(6-thiophen-2-ylpyridazin-3-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3OS2/c18-13-5-2-1-4-12(13)10-19-16(22)11-24-17-8-7-14(20-21-17)15-6-3-9-23-15/h1-9H,10-11H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHNODIVFTKGMFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)CSC2=NN=C(C=C2)C3=CC=CS3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorobenzyl)-2-((6-(thiophen-2-yl)pyridazin-3-yl)thio)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.